molecular formula C5H7FN2 B110941 4-fluoro-3,5-dimethyl-1H-pyrazole CAS No. 57160-76-6

4-fluoro-3,5-dimethyl-1H-pyrazole

Cat. No. B110941
CAS RN: 57160-76-6
M. Wt: 114.12 g/mol
InChI Key: MBXNQRHRCODJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3,5-dimethyl-1H-pyrazole is a fluorinated pyrazole derivative, a class of compounds known for their potential in medicinal chemistry due to their diverse biological activities. The presence of fluorine atoms in the pyrazole ring can significantly influence the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of fluorinated pyrazoles, including 4-fluoro-3,5-dimethyl-1H-pyrazole, has been explored through various methods. One approach involves the treatment of benzoylfluoroacetonitrile with hydrazine, yielding new 3-amino-4-fluoropyrazoles . Another method includes the reaction of acylsilanes with perfluoroorganometallic reagents, which is a general approach applicable to aromatic, aliphatic, and carbohydrate derivatives . Additionally, the synthesis of related fluorine-containing pyrazoles has been achieved by condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones .

Molecular Structure Analysis

The molecular structure of 4-fluoro-3,5-dimethyl-1H-pyrazole and related compounds has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The structure elucidation process involves comparing NMR spectra with possible isomeric structures and using shift prediction programs to confirm the molecular structure . The optimized molecular structure and vibrational frequencies of related compounds have also been investigated using both experimental and theoretical methods .

Chemical Reactions Analysis

Fluorinated pyrazoles exhibit interesting reactivity patterns. For instance, 4-fluoro-4-methyl-4H-pyrazoles have been found to have

Scientific Research Applications

Pharmacological Activity 4-Fluoro-3,5-dimethyl-1H-pyrazole derivatives have been examined for their pharmacological activities. Hussain and Kaushik (2015) synthesized various pyrazole derivatives and investigated their anti-inflammatory, analgesic, and antimicrobial activities. Their results indicated that some of these compounds showed potent anti-inflammatory effects with minimal side effects, suggesting their potential use in medicinal chemistry (Hussain & Kaushik, 2015).

Electrochemical Behavior The electrochemical properties of arylazapyrazole derivatives, including those with a 4-fluoro-3,5-dimethyl-1H-pyrazole structure, have been studied by Arshad et al. (2017). They explored the electrochemical reduction mechanisms of these compounds and determined kinetic parameters like transfer coefficient and diffusion coefficients, which are significant for understanding their behavior in electrochemical systems (Arshad, Ikramullah, Aamir, & Sher, 2017).

Molecular Structure and Synthesis Research by Bouillon et al. (2001) focused on the synthesis of fluorinated pyrazoles, including 4-fluoro-5-(perfluoroalkyl)pyrazoles. This study detailed a method for preparing these compounds from various starting materials, indicating the versatility and potential applications of these fluorinated pyrazoles in different fields (Bouillon, Didier, Dondy, Doussot, Plantier-Royon, & Portella, 2001).

Antioxidant Activity Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives and evaluated their in vitro antioxidant activities. Their findings indicated that certain compounds showed significant radical scavenging capacity and antioxidant activity, suggesting the potential of 4-fluoro-3,5-dimethyl-1H-pyrazole derivatives in the development of antioxidant agents (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).

properties

IUPAC Name

4-fluoro-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXNQRHRCODJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598561
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3,5-dimethyl-1H-pyrazole

CAS RN

57160-76-6
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-fluoro-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-fluoro-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-fluoro-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-fluoro-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-fluoro-3,5-dimethyl-1H-pyrazole

Citations

For This Compound
3
Citations
MT Rahman, T Wirth - Flow Chemistry for the Synthesis of Heterocycles, 2018 - Springer
Flow chemistry has evolved into an excellent toolkit for handling challenging chemical transformations during the past decade. Highly exothermic and kinetically fast reactions are …
Number of citations: 5 link.springer.com
JR Breen, G Sandford, DS Yufit… - Beilstein Journal of …, 2011 - beilstein-journals.org
4-Fluoropyrazole systems may be prepared by a single, sequential telescoped two-step continuous gas/liquid–liquid/liquid flow process from diketone, fluorine gas and hydrazine …
Number of citations: 54 www.beilstein-journals.org
JR Breen, G Sandford, DS Yufit, JAK Howard, J Fray…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.